molecular formula C19H26N2O2 B14986508 N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14986508
M. Wt: 314.4 g/mol
InChI Key: OGKROKPLJGGOAA-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further connected to a benzofuran carboxamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Coupling with Benzofuran Carboxamide: The final step involves coupling the cyclohexyl intermediate with a benzofuran carboxamide derivative under appropriate reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Dimethylamine, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been investigated for its potential biological activity, including interactions with specific enzymes or receptors.

    Medicine: Research has explored its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: The compound’s unique properties make it suitable for use in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6,7-trimethyl-1-benzofuran-2-carboxamide
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide stands out due to its specific combination of functional groups, which imparts unique chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H26N2O2/c1-14-15-9-5-6-10-16(15)23-17(14)18(22)20-13-19(21(2)3)11-7-4-8-12-19/h5-6,9-10H,4,7-8,11-13H2,1-3H3,(H,20,22)

InChI Key

OGKROKPLJGGOAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC3(CCCCC3)N(C)C

Origin of Product

United States

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